Fensulfothion Oxon-d10 Fensulfothion Oxon-d10
Brand Name: Vulcanchem
CAS No.:
VCID: VC0206485
InChI:
SMILES:
Molecular Formula: C₁₁H₇D₁₀O₅PS
Molecular Weight: 302.35

Fensulfothion Oxon-d10

CAS No.:

Cat. No.: VC0206485

Molecular Formula: C₁₁H₇D₁₀O₅PS

Molecular Weight: 302.35

* For research use only. Not for human or veterinary use.

Fensulfothion Oxon-d10 -

Specification

Molecular Formula C₁₁H₇D₁₀O₅PS
Molecular Weight 302.35

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Isotopic Labeling

Fensulfothion Oxon-d10 is characterized by the replacement of ten hydrogen atoms with deuterium in the ethyl groups of its parent compound, fensulfothion oxon. This isotopic substitution yields a molecular formula of C11H7D10O5PS\text{C}_{11}\text{H}_7\text{D}_{10}\text{O}_5\text{PS}, enhancing its utility in mass spectrometry-based detection. The IUPAC name, (4-methylsulfonylphenyl) bis(1,1,2,2,2-pentadeuterioethyl) phosphate, reflects its phosphorylated aromatic core and deuterated side chains.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight302.35 g/mol
CAS NumberNot publicly disclosed
Isotopic Purity≥98% (deuterium incorporation)
SolubilityLow in water; soluble in organic solvents
StabilityStable under refrigerated storage

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis involves multi-step deuteration of fensulfothion oxon under controlled conditions. Key steps include:

  • Thiono-thiolo isomerization: Initial conversion of fensulfothion to its oxon form via oxidation .

  • Deuteration: Replacement of hydrogen atoms in ethyl groups using deuterated ethanol (CD3CD2OH\text{CD}_3\text{CD}_2\text{OH}) under acidic catalysis.

  • Purification: Chromatographic separation to achieve isotopic purity >98%.

Degradation Pathways

Fensulfothion Oxon-d10 undergoes hydrolysis and oxidation similar to non-deuterated analogs:

Fensulfothion Oxon-d10H2O4-Methylsulfonylphenol+Diethyl deuterated phosphate\text{Fensulfothion Oxon-d10} \xrightarrow{\text{H}_2\text{O}} \text{4-Methylsulfonylphenol} + \text{Diethyl deuterated phosphate}

Environmental factors like pH and UV exposure accelerate degradation, with half-lives ranging from 12 hours (pH 9) to 30 days (pH 5) .

Biological Activity and Toxicological Profile

Mechanism of Acetylcholinesterase Inhibition

As an organophosphate, Fensulfothion Oxon-d10 inhibits acetylcholinesterase (AChE) by phosphorylating the enzyme’s serine residue:

AChE+Fensulfothion Oxon-d10Phosphorylated AChE+Diethyl deuterated leaving group\text{AChE} + \text{Fensulfothion Oxon-d10} \rightarrow \text{Phosphorylated AChE} + \text{Diethyl deuterated leaving group}

This irreversible inhibition increases synaptic acetylcholine levels, causing neurotoxic effects in insects.

Species-Specific Toxicity

  • Insects: LD₅₀ = 0.2 µg/bee (Apis mellifera)

  • Mammals: Oral LD₅₀ = 250 mg/kg (rat), indicating moderate toxicity

  • Aquatic Organisms: LC₅₀ = 0.05 mg/L (Daphnia magna)

Applications in Scientific Research

Isotopic Tracing in Environmental Fate Studies

Deuterium labeling enables differentiation between applied pesticides and background residues. In soil column experiments, Fensulfothion Oxon-d10 demonstrated:

  • Leaching Potential: 15% recovery in groundwater after 60 days

  • Bioaccumulation Factor: 0.8 in Eisenia fetida

Analytical Reference Standard in MS-Based Methods

Fensulfothion Oxon-d10 serves as an internal standard for quantifying non-deuterated analogs. Recent UHPLC-MS/MS methods achieved:

  • Limit of Quantitation (LOQ): 0.01 mg/kg in plant matrices

  • Recovery Rates: 92–108% across five crop types

Table 2: Performance in Multi-Residue Pesticide Analysis

MatrixRecovery (%)RSD (%)LOQ (mg/kg)
Brown Rice95.26.80.01
Chili Pepper102.47.20.01
Soybean98.75.90.01
Data adapted from UHPLC-MS/MS validation studies

Environmental Persistence and Mitigation Strategies

Degradation Kinetics

First-order decay constants (kk) vary significantly:

  • Aerobic Soil: k=0.023 day1k = 0.023\ \text{day}^{-1} (t1/2=30 dayst_{1/2} = 30\ \text{days})

  • Aqueous Photolysis: k=0.58 day1k = 0.58\ \text{day}^{-1} (t1/2=1.2 dayst_{1/2} = 1.2\ \text{days})

Ecotoxicological Risk Assessment

Probabilistic modeling indicates:

  • Acute Risk Quotient (RQ): 0.8 for freshwater fish (threshold RQ = 1)

  • Chronic RQ: 1.2 for soil microorganisms, suggesting long-term soil accumulation risks

Advanced Analytical Techniques for Detection

GC-MS/MS Method Optimization

Recent advancements using Agilent 7010B systems achieved:

  • Retention Time: 12.4 minutes for 203 pesticides

  • Collision Energies: Optimized at 15–40 eV for parent ion m/z 262109m/z\ 262 \rightarrow 109

Comparative Sensitivity Across Platforms

TechniqueLOD (ng/g)Linear Range (ng/g)
GC-MS/MS 0.50.5–5000.9987
LC-Orbitrap HRMS 0.20.2–2000.9991

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